molecular formula C9H10N2O B595759 1-(1H-Indazol-6-yl)ethanol CAS No. 181820-44-0

1-(1H-Indazol-6-yl)ethanol

Cat. No.: B595759
CAS No.: 181820-44-0
M. Wt: 162.192
InChI Key: KZEDKZAFQMMHBR-UHFFFAOYSA-N
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Description

1-(1H-Indazol-6-yl)ethanol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features an ethanol group attached to the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 1H-indazole with ethylene oxide under acidic conditions. Another method includes the reduction of 1-(1H-Indazol-6-yl)acetaldehyde using a suitable reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 1-(1H-Indazol-6-yl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(1H-Indazol-6-yl)acetaldehyde, 1-(1H-Indazol-6-yl)acetic acid.

    Reduction: 1-(1H-Indazol-6-yl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-6-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the ethanol group.

    1-(1H-Indazol-3-yl)ethanol: A similar compound with the ethanol group attached to the 3rd position.

    1-(1H-Indazol-7-yl)ethanol: A similar compound with the ethanol group attached to the 7th position.

Uniqueness: 1-(1H-Indazol-6-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethanol group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

1-(1H-indazol-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDKZAFQMMHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738969
Record name 1-(1H-Indazol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181820-44-0
Record name 1-(1H-Indazol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-indazole-6-carbaldehyde (200 mg, 1.37 mmol) in THF (7 mL) at −78° C. was added methyl magnesium bromide (1.4 mL, 4.11 mmol) dropwise under argon. The solution was warmed to rt and quenched with saturated ammonium chloride (2 mL). The mixture was extracted into ethyl acetate (3×10 mL), dried over MgSO4 and concentrated. The yellow oil was purified by silica gel chromatography (EtOAc/Hex 4:1) to yield the title compound as a clear oil (135 mg, 60%). 1H NMR (400 MHz, CDCl3) δ 8.07 (s, 1H), 7.76 (s, 1H), 7.50-7.47 (m, 2H), 5.05 (q, 1H, J=7.4 Hz), 1.57 (d, 3H, J=7.2 Hz); MS ESI [M+H]+, calcd for [C9H10N2O+H]+ 163.1; found m/z 163.0.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
60%

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